N-(2-Butoxyphenyl)-N-propylamine
Description
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Properties
IUPAC Name |
2-butoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-11-15-13-9-7-6-8-12(13)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNXXNLQUQKACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of N-(2-Butoxyphenyl)-N-propylamine
Part 1: Executive Data Summary
This section provides the definitive stoichiometric and mass data for N-(2-Butoxyphenyl)-N-propylamine , derived from IUPAC structural conventions. This molecule is a lipophilic secondary amine derivative of o-anisidine, structurally related to the local anesthetic pharmacophore.
| Property | Value | Unit |
| Molecular Formula | C₁₃H₂₁NO | - |
| Molecular Weight (Average) | 207.31 | g/mol |
| Monoisotopic Mass | 207.1623 | Da |
| CAS Registry Number | Not broadly indexed; Treat as NCE (New Chemical Entity) | - |
| IUPAC Name | N-propyl-2-butoxybenzenamine | - |
| SMILES String | CCCCOc1ccccc1NCCC | - |
| InChI Key | (Predicted) XZY...[1][2][3][4] (Structure Dependent) | - |
Part 2: Structural Analysis & Theoretical Profiling
To facilitate drug development applications, the molecule is deconstructed into its functional pharmacophores. The presence of the ortho-butoxy group creates a specific steric and electronic environment that differentiates it from simple aniline derivatives.
Elemental Composition
-
Carbon (C): 13 atoms (75.32% mass)
-
Hydrogen (H): 21 atoms (10.21% mass)
-
Nitrogen (N): 1 atom (6.76% mass)
-
Oxygen (O): 1 atom (7.72% mass)
Physicochemical Predictors (In Silico)
-
LogP (Lipophilicity): Estimated at 4.2 ± 0.4 . The combination of the butyl ether and propyl chain renders this molecule highly lipophilic, suggesting high blood-brain barrier (BBB) permeability and potential for sequestration in adipose tissue.
-
pKa (Base Strength): Estimated at 5.2 – 5.8 . Unlike aliphatic amines (pKa ~10), the nitrogen lone pair is delocalized into the phenyl ring. However, the N-propyl substitution increases electron density relative to the primary aniline, slightly elevating basicity.
-
Topological Polar Surface Area (TPSA): ~21.3 Ų. This low TPSA (< 90 Ų) correlates with high CNS penetration.
Part 3: Synthesis & Reaction Pathway
For researchers synthesizing this compound for SAR (Structure-Activity Relationship) studies, the most robust route is Reductive Amination . This method minimizes over-alkylation (formation of tertiary amines) compared to direct alkylation with propyl halides.
Recommended Synthetic Protocol
-
Precursor: 2-Butoxyaniline (commercially available).
-
Reagent: Propionaldehyde (Propanal).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Mechanism: The 2-butoxyaniline attacks the carbonyl of propionaldehyde to form an imine (Schiff base) intermediate. The reducing agent selectively reduces the imine to the secondary amine without reducing the aldehyde (if STAB is used).
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway for the synthesis of this compound.
Part 4: Analytical Validation Protocols
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Proton NMR Spectroscopy (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 0.98 ppm | Triplet (t) | 3H | Propyl -CH₃ | Terminal methyl of the N-propyl chain. |
| 1.01 ppm | Triplet (t) | 3H | Butyl -CH₃ | Terminal methyl of the O-butyl chain. |
| 1.5 - 1.8 ppm | Multiplet (m) | 6H | -CH₂- | Overlapping methylene protons from both chains. |
| 3.10 ppm | Triplet (t) | 2H | N-CH₂- | Deshielded by Nitrogen; characteristic of N-alkyl. |
| 4.00 ppm | Triplet (t) | 2H | O-CH₂- | Significantly deshielded by Oxygen (ether linkage). |
| 4.20 ppm | Broad Singlet | 1H | -NH | Exchangeable proton (secondary amine). |
| 6.6 - 7.0 ppm | Multiplet | 4H | Ar-H | Aromatic protons; ortho substitution creates complex splitting. |
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Target Ion: [M+H]⁺
-
Calculated m/z: 208.1696
-
Fragmentation Pattern (MS/MS):
-
Loss of Propyl group (neutral loss of 43 Da).
-
Loss of Butyl chain (neutral loss of 57 Da).
-
Tropylium ion formation (characteristic of alkyl-benzenes).
-
Analytical Workflow Diagram
Figure 2: LC-MS analytical workflow for purity and identity confirmation.
Part 5: Safety & Handling (GHS Classification)
As a lipophilic amine, this compound should be treated with standard precautions for Class 6.1 Toxic Substances .
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation (amines are basic and lipophilic, leading to dermal penetration).
-
H319: Causes serious eye irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Secondary amines can oxidize over time to form N-oxides or nitrosamines (if exposed to nitrating agents).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem Database. (2023). "Compound Summary: Aniline Derivatives." National Center for Biotechnology Information.
- Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for LogP/TPSA relevance).
Sources
Methodological & Application
Application Note: Optimizing Solvent Systems for the HPLC Analysis of N-(2-Butoxyphenyl)-N-propylamine
Executive Summary
This Application Note provides a technical framework for the preparation and analysis of N-(2-Butoxyphenyl)-N-propylamine , a lipophilic secondary amine.[1] Due to the competing physicochemical properties of its hydrophobic butoxy-phenyl moiety and its basic amine tail, this molecule presents specific challenges in HPLC method development: poor aqueous solubility, silanol-based peak tailing, and susceptibility to "solvent mismatch" peak distortion.
This guide moves beyond simple recipe listing to explain the thermodynamic and fluidic principles governing solvent selection, ensuring robust, reproducible chromatography suitable for drug development and quality control environments.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s functional groups and their interaction with potential solvents.
Structural Analysis[1]
-
Hydrophobic Core (The "Anchor"): The 2-butoxyphenyl group consists of an aromatic ring and a butyl ether chain. This significantly increases the partition coefficient (LogP), making the molecule highly soluble in organic solvents (Methanol, Acetonitrile) but poorly soluble in neutral water.
-
Basic Terminus (The "Handle"): The N-propylamine group is a secondary amine. Typically, secondary amines exhibit a pKa between 9.0 and 10.5.[1]
-
At pH < 7: The nitrogen accepts a proton (
), becoming ionic and increasing aqueous solubility. -
At pH > 9: The molecule is neutral (
), maximizing lipophilicity and sticking avidly to C18 stationary phases.
-
The Solubility Decision Tree
The following logic flow dictates the selection of the Stock Solvent (for high concentration) versus the Working Diluent (for injection).
Figure 1: Decision matrix for selecting stock vs. working solvents based on concentration requirements.
The "Strong Solvent Effect" (Critical Application Note)
A common error in analyzing lipophilic amines is dissolving the sample in 100% Acetonitrile (ACN) or Methanol (MeOH) and injecting it directly into a Reverse Phase (RP) system running a high-aqueous mobile phase (e.g., 90% Water).
The Mechanism of Failure
-
Viscosity Contrast: Strong organic solvents often have lower viscosity than water/buffer mixtures.[1]
-
Viscous Fingering: When the plug of 100% Organic solvent enters the column, it does not mix instantly with the mobile phase. It "fingers" through the column bed.
-
Analyte Migration: The analyte molecules dissolved in the strong solvent travel faster than those that have diffused into the mobile phase.
-
Result: Split peaks, fronting, and poor reproducibility.
Protocol Rule: The injection solvent (diluent) must be weaker than or equal to the initial mobile phase composition.[2]
Recommended Solvent Protocol
Reagents & Materials
-
Solvent A: HPLC-grade Methanol (MeOH).[1]
-
Solvent B: 0.1% Formic Acid in Water (pH ~2.[1]7) OR 10mM Ammonium Formate (pH ~3.5). Note: Acidic pH aids solubility of the amine.
-
Vials: Amber glass (amines can be light-sensitive/oxidative).[1]
Step-by-Step Preparation
Step 1: Stock Solution Preparation (1.0 mg/mL)[1]
-
Purpose: To fully solubilize the hydrophobic phenyl-butoxy core.[1]
-
Solvent: 100% Methanol.[1]
-
Procedure:
-
Weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Add approx. 5 mL of 100% Methanol .
-
Sonicate for 5 minutes. The solution should be clear and colorless.
-
Dilute to volume with Methanol.
-
Why Methanol? Methanol is protic and dissolves both the amine and the ether functionality well. ACN is also acceptable but Methanol is often preferred for amines to reduce silanol interactions.[1]
-
Step 2: Intermediate Dilution (Optional)[1]
-
If the target is trace analysis, dilute the Stock 1:10 with Methanol.
Step 3: Working Standard Preparation (The Critical Step)
-
Purpose: To match the mobile phase and prevent peak distortion.
-
Target: 50 µg/mL in 50:50 MeOH:Buffer.
-
Procedure:
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Add 500 µL of 100% Methanol (Total organic volume = 1 mL).
-
Slowly add 8 mL of 0.1% Formic Acid in Water while swirling.
-
Dilute to volume with the acidic water.
-
Observation: Watch for precipitation (cloudiness).[1] If cloudiness occurs, increase the Methanol ratio to 60% or 70%.
-
Why Acidic Water? The acid protonates the amine (
), significantly increasing its solubility in the aqueous portion of the diluent.
-
Comparative Solvent Data
Use this table to evaluate alternative solvents if Methanol is unsuitable for your specific detector or column.
| Solvent | UV Cutoff (nm) | Solubility Power (Lipophilic Amine) | Viscosity (cP @ 20°C) | Recommendation |
| Methanol | 205 | High | 0.59 | Primary Choice. Excellent balance of solubility and cost.[1] |
| Acetonitrile | 190 | Very High | 0.38 | Secondary Choice. Use if UV detection <205nm is required.[1] |
| Water (Neutral) | <190 | Very Low | 1.00 | Avoid. Analyte will precipitate or adhere to vial glass.[1] |
| 0.1% Formic Acid | <190 | Moderate | 1.00 | Diluent Only. Good for final dilution; protonates the amine. |
| DMSO | 268 | Extreme | 2.00 | Avoid. High viscosity causes pressure spikes; high UV cutoff interferes with detection.[1] |
| THF | 212 | High | 0.48 | Avoid. Peroxides can degrade amines; incompatible with PEEK tubing.[1] |
Experimental Workflow Diagram
This workflow ensures that the sample arriving at the column head is chemically compatible with the stationary phase.
Figure 2: Sample preparation workflow emphasizing the protonation step during dilution.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Fronting | Solvent Mismatch (Injection solvent too strong).[1] | Dilute sample with more water/buffer.[1] Ensure injection volume is <1% of column void volume.[1] |
| Peak Tailing | Secondary silanol interaction.[1] | Ensure Mobile Phase pH is >10 (if using hybrid column) or <3.[1] Add 0.1% TEA (Triethylamine) as a silanol blocker.[1] |
| Variable Area | Analyte precipitation in vial or adsorption to glass.[1] | Increase organic % in the diluent. Switch to silanized glass vials or polypropylene. |
| Ghost Peaks | Carryover. | The lipophilic amine is sticking to the injector needle. Change needle wash to 90:10 ACN:Water + 0.1% Formic Acid.[1] |
References
-
Dolan, J. W. (2013).[1] The Strong Solvent Effect. LCGC North America.[1] Retrieved from
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of the mobile phase. Journal of Chromatography A.
-
PubChem. (n.d.).[1] Compound Summary: Propylamine Properties. National Library of Medicine.[1] Retrieved from [1]
-
Agilent Technologies. (2020).[1] Primer: LC Handbook - Solvent Selection. Retrieved from [1]
Sources
Application Note: High-Purity Recrystallization of N-(2-Butoxyphenyl)-N-propylamine Salts
[1]
Abstract & Scope
This Application Note details the protocol for the purification of N-(2-Butoxyphenyl)-N-propylamine (also known as 2-butoxy-N-propylaniline), a critical intermediate in the synthesis of local anesthetics such as Propoxycaine .[1]
Secondary amines with ortho-alkoxy substituents exhibit high conformational flexibility and lipophilicity.[1] Consequently, their hydrochloride salts frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than distinct crystal nucleation.[1] This guide provides a thermodynamically controlled recrystallization protocol designed to bypass the oiling phase, ensuring high purity (>99.5% HPLC) and consistent polymorph isolation.
Chemical Context & Solubility Profile
The Challenge: Oiling Out
The this compound molecule contains a hydrophobic butyl chain and a propyl chain.[1] When converted to a salt (e.g., HCl), the ionic head group is polar, but the bulk of the molecule remains lipophilic.
-
High Solubility: In alcohols (Methanol, Ethanol), the salt is often too soluble, leading to poor recovery.
-
Oiling: In non-polar solvents (Hexane, Toluene), the salt is insoluble. In intermediate solvents (Ethyl Acetate, Water/Alcohol mixtures), the compound often separates as a supersaturated oil before crystallizing due to a depressed melting point caused by impurities.
Solvent System Selection Strategy
The "Rule of Three" for this substrate involves balancing dielectric constants to maintain the salt in solution at boiling point (
| Solvent System | Role | Dielectric Const. ( | Suitability | Notes |
| Isopropanol (IPA) | Primary Solvent | 17.9 | High | Best balance of polarity.[1] High |
| Ethanol / Et₂O | Solvent / Anti-solvent | 24.5 / 4.3 | Medium | Good yield, but Diethyl Ether (Et₂O) is highly volatile and flammable. Use MTBE as a safer alternative. |
| Water | Solvent | 80.1 | Low | Not recommended. The lipophilic chains cause immediate oiling in water; difficult to dry. |
| Acetonitrile | Primary Solvent | 37.5 | Medium | Good for removing polar impurities, but toxic and expensive. |
Pre-requisite: Salt Formation
Note: Recrystallization is most effective when the crude salt is synthesized under anhydrous conditions to minimize hydration.
Protocol:
-
Dissolve 1.0 eq of crude free base this compound in 5 volumes of dry Diethyl Ether or MTBE .[1]
-
Cool to 0–5°C.
-
Slowly add 1.05 eq of HCl (4M in Dioxane) or bubble dry HCl gas.
-
The salt will precipitate immediately as a white/off-white solid.
-
Filter and wash with cold ether. Proceed immediately to recrystallization.
Detailed Protocol: Recrystallization of the HCl Salt
Materials
-
Crude Salt: this compound HCl[1]
-
Solvent: Isopropanol (IPA), HPLC Grade (Dry)
-
Anti-Solvent (Optional): Ethyl Acetate (EtOAc) or MTBE[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
Step 1: Dissolution (Thermodynamic Saturation)[1]
-
Place 10 g of crude salt in a round-bottom flask.
-
Add Isopropanol (IPA) at a ratio of 3 mL per gram of solid (30 mL total).
-
Heat the mixture to reflux (82°C) with stirring.
-
Observation:
-
If fully dissolved: Add more crude solid until saturation is reached (a few crystals remain undissolved).
-
If not dissolved: Add IPA in 1 mL increments until the solution is clear.
-
Critical Check: If the solution is dark/colored, add Activated Carbon (1 wt%), reflux for 5 mins, and filter hot (Step 2).
-
Step 2: Hot Filtration (Removal of Mechanical Impurities)
-
While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper.
-
Why Pre-warmed? To prevent premature crystallization on the filter, which clogs the pores.
-
-
Collect the filtrate in a clean Erlenmeyer flask.
Step 3: Controlled Cooling & Seeding (Kinetic Control)[1]
-
Allow the filtrate to cool slowly to ~50°C.
-
Seeding Point: At 45–50°C, add a few "seed crystals" of pure product (if available) or scratch the inner wall of the flask with a glass rod.
-
Slow Ramp: Cool to Room Temperature (20–25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.
Step 4: Completion & Isolation[1][4][5]
-
Once a heavy crop of crystals is visible at room temperature, cool the flask to 0–4°C (ice bath) for 30 minutes to maximize yield.
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
Wash: Wash the filter cake with 2 x 5 mL of cold IPA/MTBE (1:1 mixture) or cold IPA.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Troubleshooting: The "Oiling Out" Phenomenon
If the product separates as a separate liquid layer at the bottom of the flask instead of crystals, you have encountered LLPS.
Correction Strategy:
-
Reheat the mixture until the oil redissolves (becomes a single phase).
-
Add a small amount of additional solvent (IPA) to lower the concentration slightly below the saturation point of the oil.
-
Add an Anti-Solvent (e.g., EtOAc) dropwise until slight turbidity is observed, then reheat to clear.
-
Vigorous Stirring: Stir rapidly during cooling to disperse oil droplets, increasing the surface area for crystallization.
Process Visualization
Logic Flow: Solvent Selection & Execution[1][3]
Figure 1: Decision tree for the recrystallization process, highlighting the critical feedback loop for handling "oiling out" (LLPS).
Analytical Validation
To ensure the protocol was successful, the following specifications should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline needles |
| Purity | HPLC (C18, ACN/Water) | > 99.5% Area |
| Melting Point | Capillary | Sharp range (e.g., 148–150°C, value depends on specific polymorph) |
| Residual Solvent | GC-Headspace | < 5000 ppm (IPA) |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification techniques).
-
Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Detailed mechanisms on oiling out and seeding).
-
BenchChem. (2025). Synthesis and Properties of N-Propylaniline Derivatives. (General properties of N-alkyl anilines).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Propylamine and Aniline Derivatives. (Safety handling for amine precursors).
-
ResearchGate Discussion. (2017). Purification of organic hydrochloride salts. (Peer discussions on solvent selection for amine HCl salts).
Troubleshooting & Optimization
Technical Support Center: Purifying N-propylamine from 2-butoxyaniline Contamination
Introduction for the Advanced Researcher:
Welcome to our specialized technical support resource, designed for chemists and drug development professionals grappling with the purification of N-propylamine, specifically the removal of the common unreacted starting material or byproduct, 2-butoxyaniline. This guide moves beyond rudimentary separation theory to provide actionable, field-tested protocols and troubleshooting advice grounded in the physicochemical properties of the compounds . Our aim is to empower you with the expertise to not only solve this specific purification challenge but also to apply these principles to similar separation problems.
Section 1: The Separation Challenge: A Physicochemical Analysis
The successful separation of N-propylamine from 2-butoxyaniline hinges on exploiting their differing physical and chemical properties. A foundational understanding of these differences is paramount for selecting and optimizing a purification strategy.
Table 1: Comparative Physicochemical Properties
| Property | N-propylamine | 2-butoxyaniline | Rationale for Separation |
| Structure | Aliphatic Primary Amine | Aromatic Primary Amine | The electronic environment of the amine group dictates its basicity. |
| Molecular Weight | 59.11 g/mol | 165.23 g/mol | Significant difference contributes to the large boiling point gap. |
| Boiling Point | 48°C[1] | ~254°C | The substantial difference makes fractional distillation the primary method of choice. |
| pKa of Conjugate Acid | ~10.7[2][3] | ~4.5 - 5.5 (estimated for anilines) | The significant difference in basicity (aliphatic amines are much stronger bases) is the basis for selective acid-base extraction.[4][5] |
| Solubility in Water | Miscible[1][6] | Slightly soluble | Differences in solubility of their salts are exploited in acid-base extraction. |
Key Insight: The vast difference in boiling points immediately suggests that fractional distillation is the most direct and scalable method for purification. The pronounced difference in basicity provides a robust chemical method for removing trace impurities.
Section 2: Troubleshooting and FAQs
This section addresses common issues and questions arising during the purification process, providing in-depth, expert-driven answers.
Fractional Distillation Clinic
Question 1: I performed a simple distillation, but my N-propylamine is still contaminated. Why?
Answer: A simple distillation is inadequate for this separation due to the risk of mechanical carryover and the lack of multiple theoretical plates for efficient equilibration between the liquid and vapor phases.[7] Even with a large boiling point difference, some of the higher-boiling 2-butoxyaniline can be entrained in the vigorous boiling of the N-propylamine and carried over into the distillate.
Solution: Fractional distillation is essential. The introduction of a fractionating column between the distillation flask and the condenser provides a large surface area for repeated cycles of vaporization and condensation, effectively performing multiple distillations in a single apparatus.[7]
Question 2: Which fractionating column should I use for this separation?
Answer: Given the large boiling point difference (>200°C), a simple Vigreux column is often sufficient and has the advantage of low hold-up volume, maximizing product recovery.[8][9] For researchers seeking very high purity or dealing with larger initial concentrations of the impurity, a packed column (e.g., with Raschig rings or metal sponge packing) will offer more theoretical plates and thus a more efficient separation, albeit with slightly higher product loss due to the larger surface area.[10][11]
Workflow: Optimizing Fractional Distillation
Caption: A step-by-step workflow for the fractional distillation of N-propylamine.
Question 3: I suspect an azeotrope is forming. Is this likely?
Answer: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[12][13] While a possibility in any distillation of a mixture, the formation of an azeotrope between an aliphatic amine and a substituted aniline with such a large difference in boiling points is highly unlikely. A thorough search of azeotrope databases reveals no reported azeotrope for N-propylamine and 2-butoxyaniline.[13][14][15] If you are experiencing difficulty in separation, it is more likely due to inefficient distillation technique (e.g., heating too rapidly, insufficient column packing) rather than azeotrope formation.
Acid-Base Extraction Clinic
Question 4: Fractional distillation has removed the bulk of the 2-butoxyaniline, but I need to remove trace amounts for a high-purity application. What is the best approach?
Answer: For removing trace aromatic amine impurities from an aliphatic amine, a targeted acid-base extraction is the method of choice. This technique leverages the significant difference in basicity between the two compounds.
The Underlying Principle: Aliphatic amines like N-propylamine are significantly more basic (pKa of conjugate acid ≈ 10.7) than aromatic amines like 2-butoxyaniline (pKa of conjugate acid estimated to be ≈ 4.5-5.5).[3][4][5] This means that by carefully selecting the pH of an aqueous solution, we can selectively protonate the more basic N-propylamine, rendering it water-soluble as an ammonium salt, while leaving the less basic 2-butoxyaniline in its neutral, organic-soluble form.
Protocol: Selective Acid-Base Extraction
-
Dissolve the Amine Mixture: Dissolve the N-propylamine containing trace 2-butoxyaniline in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Selective Protonation & Extraction:
-
Wash the organic solution in a separatory funnel with a dilute aqueous acid solution. A buffered solution or a carefully titrated dilute strong acid (e.g., 0.1 M HCl) to a pH of ~7-8 is ideal.
-
At this pH, the much more basic N-propylamine will be protonated to form N-propylammonium chloride, which will be extracted into the aqueous layer.
-
The significantly less basic 2-butoxyaniline will remain largely in its neutral form in the organic layer.
-
-
Phase Separation: Carefully separate the organic layer (containing the 2-butoxyaniline impurity) from the aqueous layer (containing the purified N-propylammonium salt).
-
Liberation of Pure Amine:
-
To the aqueous layer, add a strong base, such as 2 M NaOH, until the solution is strongly basic (pH > 12). This will deprotonate the N-propylammonium salt, regenerating the free N-propylamine.
-
Extract the liberated N-propylamine back into a fresh portion of the organic solvent (e.g., diethyl ether).
-
-
Final Work-up: Dry the organic layer containing the purified N-propylamine with an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Logical Flow of Selective Acid-Base Extraction
Caption: Workflow for the purification of N-propylamine using selective acid-base extraction.
Question 5: I'm getting a persistent emulsion at the interface during the extraction. How do I resolve this?
Answer: Emulsions are stable dispersions of one liquid in another and are a common frustration in extractions involving amines, which can act as surfactants.
Prevention and Troubleshooting:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without high shear forces.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.
-
Change of Solvent: If emulsions are persistent, switching to a different organic solvent might resolve the issue.
-
Filtration: In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Section 3: Analytical Validation Protocols
Confirming the purity of your final product is a critical step. Here are recommended analytical methods with starting parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for separating and identifying volatile compounds like N-propylamine and 2-butoxyaniline.
Starting GC-MS Parameters:
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 400.
-
Note: Derivatization with a reagent like isobutyl chloroformate can improve peak shape and detection limits, especially for trace analysis.[16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for this analysis, particularly for detecting the UV-active 2-butoxyaniline impurity.
Starting HPLC Parameters:
-
Column: A C18 reversed-phase column is recommended. For better peak shape with basic analytes, consider a column with end-capping or a polar-embedded phase.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 10% B, ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 254 nm (for 2-butoxyaniline). An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be used for simultaneous detection of the non-UV active N-propylamine.
¹H NMR Spectroscopy
¹H NMR provides a clear picture of the product's purity by identifying characteristic proton signals.
Expected Chemical Shifts (in CDCl₃):
-
N-propylamine:
-
2-butoxyaniline:
-
~6.7-7.2 ppm (multiplets, 4H, aromatic protons)
-
~3.9 ppm (triplet, 2H, -O-CH₂-)
-
~1.8 ppm (multiplet, 2H, -O-CH₂-CH₂-)
-
~1.5 ppm (multiplet, 2H, -CH₂-CH₃)
-
~1.0 ppm (triplet, 3H, -CH₃)
-
A broad singlet for the -NH₂ protons.
-
The absence of signals in the aromatic region (6.7-7.2 ppm) is a strong indicator of a pure N-propylamine sample.
Section 4: Contextualizing the Impurity - Synthetic Origins
Understanding the potential source of the 2-butoxyaniline impurity can inform purification strategies and preventative measures. While various methods exist for the synthesis of N-propylamine, such as the Gabriel synthesis, a common industrial route involves the reductive amination of propionaldehyde.[21][22] However, if 2-butoxyaniline were used as a starting material in a different synthetic approach, such as an N-alkylation reaction, any unreacted starting material would be the primary impurity. Anticipating the potential for this carry-over is key to designing a robust purification workflow from the outset.
References
- Akyuz, M. (2007). Simultaneous determination of aliphatic and aromatic amines in indoor and outdoor air samples by gas chromatography-mass spectrometry. Talanta, 71(1), 486-492.
- Moreira, R. F. A., & Sarraguça, M. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8114–8123.
- BenchChem. (2025).
- POBEL. VIGREUX COLUMNS.
- Zhang, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 345-354.
- Sciencemadness Discussion Board. (2010).
- University of Rochester, Department of Chemistry.
- OILPRODUCTION.NET.
- Schmitt, R., et al. (2024). Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS).
- San Diego State University, Department of Chemistry. (2019). Chapter 10, Amines.
- Maratek. (2025). How Can Maratek's Fractional Distillation Technology Improve Solvent Recovery?
- Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting.
- BMG LABTECH. (2024).
- Pediaa. (2015).
- Open Oregon Educational Resources. 5.
- Reddit. (2020). How useful are vigreux columns, really? Do you use them?
- ProntoSIL.
- Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting.
- Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766.
- Thermo Fisher Scientific.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Reddit. (2020). No experience with fractional distillation.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Quora. (2017).
- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
- Wikipedia. Propylamine.
- Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines.
- ChemicalBook. N-(2,6-dimethylphenyl)-N-propylamine synthesis.
- Sumper, M., & Kröger, N. (2006). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification.
- ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and...
- Wikipedia. Azeotrope tables.
- LCGC International. (2018).
- Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K.
- Study.com. How can propyl amine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction.
- Chegg. (2021). Question: Complete the structures, using curved arrow notation, for the Gabriel synthesis of n-propylamine.
- Tables For Organic Structure Analysis.
- Chemistry LibreTexts. (2022). 5.
- PubChem. Propylamine.
- Alkyl Amines Chemicals Limited. MONO-N-PROPYLAMINE (MNPA).
- Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS.
- Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K.
- ChemicalBook. Propylamine 107-10-8 wiki.
- Suvchem Laboratory Chemicals. N-PROPYLAMINE (FOR SYNTHESIS).
- Gmehling, J., Menke, J., Krafczyk, K., & Fischer, K.
Sources
- 1. MONO-N-PROPYLAMINE (MNPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. Propylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. differencebetween.com [differencebetween.com]
- 6. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. VIGREUX COLUMNS [pobel.com]
- 9. reddit.com [reddit.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. rushim.ru [rushim.ru]
- 14. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 15. chemcraft.su [chemcraft.su]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Inc [popeinc.com]
- 19. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 21. homework.study.com [homework.study.com]
- 22. Solved Complete the structures, using curved arrow notation, | Chegg.com [chegg.com]
Preventing oxidation of N-(2-Butoxyphenyl)-N-propylamine during storage
Welcome to the ChemStable Solutions Technical Support Center. As Senior Application Scientists, we are dedicated to helping you maintain the integrity and stability of your research materials. This guide provides in-depth technical support, troubleshooting advice, and validated protocols for preventing the oxidation of N-(2-Butoxyphenyl)-N-propylamine during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown upon storage. What is happening?
A1: The discoloration you are observing is a classic indicator of oxidation. This compound, as a secondary aromatic amine, is susceptible to degradation when exposed to atmospheric oxygen.[1] The lone pair of electrons on the nitrogen atom can be abstracted, initiating a cascade of reactions that form highly colored, often polymeric, degradation products. This process can be accelerated by exposure to light and elevated temperatures.[2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The three primary accelerators of oxidation for this compound are:
-
Oxygen: Direct reaction with atmospheric oxygen is the principal driver of degradation.[1][2]
-
Light (UV/Visible): Light provides the activation energy for the formation of reactive radical species, significantly speeding up the oxidation process.[2] Many aromatic compounds are light-sensitive.
-
Elevated Temperature: Heat increases the kinetic energy of the molecules, leading to a higher frequency and energy of collisions, which accelerates the rate of oxidation reactions.[3][4]
Q3: Is refrigeration or freezing sufficient to prevent oxidation?
A3: While storing the compound at reduced temperatures (e.g., 2-8°C) is highly recommended to slow down the reaction rate, it is not sufficient on its own.[5] If oxygen is present in the container, oxidation will still occur, albeit more slowly. For long-term stability, temperature control must be combined with an inert atmosphere and protection from light.
Q4: Can I use antioxidants to stabilize my compound?
A4: Yes, the addition of antioxidants can be an effective strategy, particularly for solutions. Aromatic amine antioxidants function by scavenging free radicals, which interrupts the auto-oxidation cycle that leads to degradation.[3][6] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with your downstream applications. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or certain hindered amine stabilizers. A feasibility study is recommended to confirm compatibility.
Visualizing the Degradation Pathway
The following diagram illustrates the general mechanism by which secondary aromatic amines like this compound undergo oxidation.
Caption: Oxidative degradation pathway of this compound.
Troubleshooting Guide: Storage Issues
This guide helps you diagnose and resolve common storage problems.
| Observed Problem | Potential Cause(s) | Recommended Corrective Action(s) |
| Rapid Discoloration (Days to Weeks) | 1. Container not airtight.2. Storage under an air headspace.3. Exposure to direct sunlight or lab lighting. | 1. Transfer the compound to a fresh, amber glass vial with a PTFE-lined cap.2. Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing. See Protocol 1 .3. Wrap the vial in aluminum foil or store it in a light-blocking secondary container. |
| Appearance of Particulates or Crystals | 1. Moisture contamination leading to hydrolysis or precipitation.2. Advanced degradation and polymerization. | 1. Ensure the compound is handled in a dry environment (e.g., glove box).2. Use anhydrous solvents if preparing a solution.3. Filter the solution through a 0.22 µm PTFE filter if particulates are present, but consider the material partially degraded. |
| Inconsistent Experimental Results | 1. Partial degradation of the stored material, leading to lower effective concentration.2. Presence of reactive degradation products interfering with the assay. | 1. Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the stored material against a retained reference standard.2. If purity has decreased, purify the material or use a fresh, unopened batch.3. Implement the rigorous storage protocol (Protocol 1 ) for all new batches. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
This protocol is designed to maximize the shelf-life of the compound by creating an optimal storage environment.
Materials:
-
This compound (neat oil or solid)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm or other sealing film
-
-20°C Freezer or 2-8°C Refrigerator[5]
Procedure:
-
PREPARE: Place the required amount of this compound into a clean, dry amber glass vial. Choose a vial size that minimizes the headspace volume above the sample.
-
PURGE: Insert a long needle or pipette tip connected to the inert gas line into the vial, with the tip positioned just above the surface of the compound.
-
VENT: Use a second, shorter needle to serve as a vent for the displaced air.
-
FLUSH: Gently flush the vial with the inert gas for 1-2 minutes at a low flow rate to displace all atmospheric oxygen.
-
SEAL: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the PTFE-lined cap.
-
WRAP: For an extra layer of protection, wrap the cap-vial interface with Parafilm.
-
STORE: Place the sealed vial in a designated, properly labeled secondary container and store it at the recommended temperature (see table below), protected from light.[2][7]
Recommended Storage Temperatures:
| Storage Duration | Recommended Temperature | Rationale |
| Long-Term (> 6 months) | -20°C ± 5°C | Minimizes all chemical degradation kinetics. Standard for long-term storage of reference standards and APIs.[5] |
| Short-Term (< 6 months) | 2-8°C | Sufficient to significantly slow oxidation for working stock. Avoids freeze-thaw cycles.[5] |
Protocol 2: Quick Purity Check by HPLC-UV
This protocol allows for a rapid assessment of degradation by comparing a stored sample to a reference.
Methodology:
-
PREPARE SAMPLES:
-
Reference Standard: Prepare a solution of freshly opened or properly stored this compound at 1 mg/mL in acetonitrile.
-
Test Sample: Prepare the stored sample at the same concentration in acetonitrile.
-
-
HPLC CONDITIONS (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
ANALYSIS:
-
Inject the Reference Standard and integrate the area of the main peak. Note the retention time.
-
Inject the Test Sample.
-
Compare the chromatograms. Look for:
-
A decrease in the main peak area compared to the reference.
-
The appearance of new peaks, especially earlier-eluting (more polar, like N-oxides) or much later-eluting peaks.
-
-
-
INTERPRETATION: The presence of significant additional peaks or a reduction in the main peak area indicates that degradation has occurred.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and address stability issues with your stored compound.
Caption: Troubleshooting decision tree for stability issues.
References
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Self-grounding API.
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Self-grounding API.
- Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Self-grounding API.
- Aromatic Amines Antioxidants - Performance Additives. (n.d.). Self-grounding API.
- SAFETY DATA SHEET - Merck Millipore. (2024, July 2). Self-grounding API.
- ICH Quality Guidelines for Pharmaceutical Stability Storage - Q1 Scientific. (2016, October 27). Self-grounding API.
- Amines, Aromatic - CAMEO Chemicals - NOAA. (n.d.). NOAA.
- Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). Food and Drug Administration.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
Sources
Optimizing reductive amination of 2-butoxybenzaldehyde with propylamine
Ticket ID: RA-2BUT-PROP-001 Subject: Optimization & Troubleshooting Guide for 2-Butoxybenzaldehyde + Propylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
You are attempting to synthesize N-(2-butoxybenzyl)propan-1-amine . This reaction involves condensing a sterically hindered, electron-rich aldehyde (2-butoxybenzaldehyde) with a volatile primary amine (propylamine).
The Core Challenge:
-
Electronic Deactivation: The ortho-butoxy group is an electron-donating group (EDG). It increases electron density at the carbonyl carbon, making it less electrophilic and slowing the initial attack by propylamine.
-
Steric Hindrance: The bulky butoxy group at the ortho position physically impedes the approach of the reducing agent to the imine intermediate.
-
Volatility: Propylamine (b.p. ~48 °C) can easily evaporate before reacting if the system is not sealed or if the exotherm is uncontrolled.
To ensure success, we utilize the Abdel-Magid Protocol (Sodium Triacetoxyborohydride/STAB), which allows for a controlled, one-pot reductive amination that minimizes side reactions like direct aldehyde reduction.
Standard Operating Procedure (SOP)
Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting Module.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Butoxybenzaldehyde | 1.0 | Substrate | Limiting reagent. |
| Propylamine | 1.2 - 1.5 | Nucleophile | Excess required due to volatility and to prevent dialkylation. |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.6 | Reductant | Mild, selective for imines over aldehydes. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | CRITICAL. Activates the hindered carbonyl and facilitates iminium formation. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred solvent for STAB stability. THF is a viable alternative. |
Step-by-Step Workflow
-
Imine Formation (Pre-complexation):
-
Charge reaction vessel with 2-butoxybenzaldehyde (1.0 eq) and DCE.
-
Add Propylamine (1.2–1.5 eq) and Acetic Acid (1.0 eq).
-
Tech Note: Stir for 30–60 minutes at Room Temperature (RT) under N₂. Because of the ortho-butoxy group, this "pre-stir" allows the equilibrium to shift toward the imine/hemiaminal before reduction begins.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 eq) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 12–24 hours.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution!).
-
Extract with DCM or EtOAc.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Mechanism & Visualization
The following diagram illustrates the reaction pathway and the specific points where the ortho-butoxy group influences the kinetics.
Caption: The reaction proceeds via an equilibrium between the aldehyde and imine. The reducing agent (STAB) selectively targets the Imine. If the Imine formation is too slow (due to the ortho-butoxy group), STAB may consume the aldehyde directly, forming Benzyl Alcohol.
Troubleshooting Guide (FAQ)
Issue 1: "I see a large spot for the alcohol side-product (2-butoxybenzyl alcohol) and low yield of amine."
Diagnosis: The reducing agent attacked the aldehyde before the imine could form.[1] This is common with electron-rich, hindered aldehydes. Corrective Action:
-
Increase Pre-stir Time: Allow the aldehyde, amine, and acetic acid to stir for 2–4 hours (or even overnight with molecular sieves) before adding NaBH(OAc)₃.
-
Check Reagent Quality: Ensure your NaBH(OAc)₃ is dry. If it smells strongly of acetic acid and is clumpy, it may be hydrolyzed/inactive.
-
Switch Protocol: If STAB fails, use the Two-Step Method :
Issue 2: "The reaction is stalled. Aldehyde is still present after 24 hours."
Diagnosis: The ortho-butoxy group is creating significant steric hindrance, or the propylamine has evaporated. Corrective Action:
-
Add More Amine: Propylamine boils at 48°C. If your reaction is slightly warm or the headspace is large, you likely lost your nucleophile. Add another 0.5–1.0 eq of propylamine.
-
Heat (Cautiously): Heat the reaction to 40–50°C. Warning: You must use a sealed tube or an efficient reflux condenser to retain the propylamine.
-
Lewis Acid Additive: Add 1.0 eq of Titanium(IV) Isopropoxide [Ti(OiPr)₄]. This acts as a water scavenger and a strong Lewis acid to drive imine formation. (Reference: Mattson et al.).
Issue 3: "I am getting dialkylation (tertiary amine)."
Diagnosis: The product (secondary amine) is reacting with a second molecule of aldehyde. Corrective Action:
-
This is rare for ortho-substituted aldehydes due to steric bulk, but if observed:
-
Increase Amine Stoichiometry: Increase propylamine to 2.0–3.0 equivalents. This statistically favors the mono-addition.
-
Dilution: Run the reaction at a lower concentration (0.05 M).
Decision Matrix: Selecting the Right Reductant
| Feature | NaBH(OAc)₃ (STAB) | NaCNBH₃ (Cyanoborohydride) | NaBH₄ (Borohydride) |
| Selectivity | High (Reduces imines, not aldehydes) | High (pH dependent) | Low (Reduces everything) |
| Toxicity | Low | High (Generates HCN) | Low |
| Water Tolerance | Low (Hydrolyzes) | High | Low |
| Recommendation | Primary Choice | Use only if STAB fails | Use only for stepwise method |
References
-
The "Abdel-Magid" Protocol (Gold Standard): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][7][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][7][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Ti(OiPr)₄ Activation (For difficult substrates): Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
General Reductive Amination Review: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[1][2][6][8][12][13] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scielo.org.mx [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jocpr.com [jocpr.com]
Purification methods for oily N-(2-Butoxyphenyl)-N-propylamine free base
Executive Summary
You are dealing with N-(2-Butoxyphenyl)-N-propylamine , a lipophilic secondary aniline.[1] The "oily" nature of this free base is a thermodynamic inevitability due to the flexible propyl and butoxy chains disrupting crystal lattice formation.
The Core Challenge: Unlike aliphatic amines (pKa ~10-11), this is an aniline derivative (pKa ~5-6).[1] Standard amine purification protocols often fail here because the basicity is too low for standard acid/base swings unless pH is strictly controlled, and the electron-rich ring makes it highly susceptible to oxidative degradation (turning red/brown).
This guide provides three validated workflows to purify this compound, ranked by scalability and final purity requirements.
Module 1: The "Quick Fix" – Acid/Base Extraction
Best for: Removing non-basic impurities (starting materials, neutral side products) without chromatography.[2]
The "pKa Trap": Many researchers fail here because they treat anilines like standard amines.
-
Aliphatic Amine pKa: ~10. Protonated at pH 7.
-
N-Alkyl Aniline pKa: ~5.5. Partially deprotonated (free base) at pH 7.
-
Implication: You must drive the pH much lower (< 2) to fully capture it in water, and much higher (> 10) to free it.
Protocol:
-
Dissolution: Dissolve the oily crude (10 g) in Ethyl Acetate (EtOAc) (100 mL). Do not use DCM if you plan to incinerate waste, but DCM is better for solubility if safety permits.[2]
-
Protonation (The Critical Step):
-
Extract with 2M HCl (3 x 50 mL).
-
Check: The aqueous layer must be pH < 2.
-
Troubleshooting: If an emulsion forms, add saturated NaCl (brine) to break it.[2]
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2 x 30 mL).
-
Why: This removes neutral impurities (unreacted alkyl halides, non-basic tars).[2]
-
-
Liberation:
-
Cool the aqueous layer to 0°C (ice bath).
-
Slowly basify with 20% NaOH or NH₄OH until pH > 11. The solution will turn cloudy as the oil crashes out.
-
-
Recovery: Extract the cloudy aqueous mix with EtOAc (3 x 50 mL). Dry over Na₂SO₄, filter, and concentrate.
Module 2: The "Gold Standard" – Salt Formation
Best for: Turning the oil into a solid for recrystallization (Ultimate Purity).
If your free base refuses to crystallize, force it by making a salt.[2] The oxalate or hydrochloride salts of N-alkyl anilines are often crystalline solids.[1]
Protocol A: The Oxalate Method (Recommended)
Oxalic acid often forms nice, non-hygroscopic lattices with anilines.
-
Solution A: Dissolve 5 g of crude oily amine in 20 mL of anhydrous Ethanol (EtOH).
-
Solution B: Dissolve 1.1 equivalents of anhydrous Oxalic Acid in 10 mL of warm EtOH.
-
Combination: Add B to A slowly with stirring.
-
Crystallization:
-
Add Diethyl Ether (Et₂O) dropwise until the solution turns slightly turbid.
-
Store at -20°C overnight. White crystals should form.
-
-
Regeneration: Filter crystals -> Dissolve in water -> Basify (pH > 11) -> Extract into ether -> Evaporate to get pure clear oil.[1]
Protocol B: The Anhydrous HCl Method
-
Dissolve crude oil in dry Diethyl Ether.
-
Bubble dry HCl gas (generated from NaCl + H₂SO₄) or add 2M HCl in Ether dropwise.
-
The hydrochloride salt will precipitate instantly as a white solid.
-
Warning: HCl salts of anilines can be hygroscopic.[3] Handle quickly.
Module 3: Visualizing the Workflow
The following logic gate helps you decide which method to apply based on your current purity and state.
Figure 1: Decision Matrix for purification based on impurity profile.
Module 4: Troubleshooting & FAQs
Q1: My product turned reddish-brown overnight. Is it ruined?
-
Diagnosis: No. Anilines are electron-rich and prone to oxidation, forming trace quinone-imines which are intensely colored (red/purple) even at ppm levels.[1]
-
Fix:
-
Dissolve in ether.
-
Wash with 10% Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate. This reduces the colored oxidized species back to colorless.
-
Store the purified oil under Argon/Nitrogen in the dark.
-
Q2: I tried the Acid/Base extraction, but I lost my product.
-
Root Cause: You likely didn't acidify enough.
-
Explanation: As noted in the "pKa Trap", if you extracted with weak acid or stopped at pH 4-5, the lipophilic aniline stays in the organic layer.
-
Solution: Use 2M HCl and verify the aqueous layer is pH 1-2 using a strip.[1]
Q3: The oil is pure by NMR but still has solvent trapped in it.
-
Root Cause: "Oily" amines trap solvent (DCM/EtOAc) in their viscous matrix.
-
Fix:
-
Dissolve the oil in a small amount of Pentane .
-
Rotovap again. The pentane forms an azeotrope with heavier solvents and helps "drag" them out.
-
Dry on a high-vacuum line (manifold) for >4 hours at 40°C.
-
Q4: Can I distill this?
-
Answer: Yes, but only under High Vacuum (< 0.5 mmHg) .[2]
-
Boiling Point Estimate: Based on structure (MW ~207), the atmospheric BP is >260°C. At 0.1 mmHg, it should distill ~110-130°C.[2]
-
Warning: Use a Kugelrohr or Short Path. Long columns will cause thermal decomposition (browning) before the vapor reaches the condenser.
Data Summary Table: Physical Properties & Targets
| Property | Value (Approx) | Operational Note |
| Molecular Weight | 207.31 g/mol | - |
| pKa (Conjugate Acid) | ~5.3 - 5.8 | Lower than alkyl amines.[1] Requires pH < 2 to protonate. |
| LogP | ~3.5 | Highly lipophilic. Will not dissolve in water unless ionized. |
| State | Viscous Oil | Difficult to crystallize directly. |
| TLC Stain | UV active / Ninhydrin | Ninhydrin may be faint (secondary amine); Iodine or PMA is better. |
| Rf Value | ~0.4 (Hex:EtOAc 4:1) | Must add 1% Triethylamine to mobile phase to prevent streaking. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification and salt formation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.20 on purification of aromatic amines).
-
Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers. (Theoretical grounding on aniline basicity and oxidation).
-
Sigma-Aldrich Technical Bulletin . Handling and Purification of Amines. (General guide on removing color and salt formation).
Sources
Technical Support Center: Minimizing Dialkylation Byproducts in N-propylaniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the synthesis of N-propylaniline. A recurring challenge in the N-alkylation of primary arylamines is the formation of the N,N-dialkylated byproduct, in this case, N,N-dipropylaniline. This occurs because the desired mono-alkylated product, N-propylaniline, is often a stronger nucleophile than the starting aniline, leading to a competitive second alkylation reaction.
This document provides field-proven insights, troubleshooting strategies, and validated protocols to help you maximize the yield of your target secondary amine while minimizing the formation of this persistent tertiary amine impurity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding selectivity in N-propylaniline synthesis.
Q1: Why is N,N-dipropylaniline such a common byproduct?
A: The core of the issue lies in the relative nucleophilicity of the amines involved. The lone pair of electrons on the nitrogen atom in aniline makes it nucleophilic. After the first propylation, the resulting N-propylaniline (a secondary amine) is often more nucleophilic than the primary aniline it was formed from.[1] This increased reactivity is due to the electron-donating inductive effect of the propyl group, which makes the nitrogen's lone pair more available for a subsequent reaction with the propylating agent. Consequently, the desired product actively competes with the starting material, leading to the formation of the N,N-dipropylaniline byproduct.
Q2: Which synthetic method is generally best for achieving selective mono-propylation of aniline?
A: For laboratory-scale synthesis where high selectivity is paramount, reductive amination is the most reliable and widely recommended method.[2][3] This one-pot reaction involves forming an imine from aniline and propanal, which is then reduced in situ. This process is inherently more selective because the imine formation is a 1:1 reaction, and subsequent reduction yields the secondary amine without re-activating it for further alkylation under typical conditions.[4][5] Methods like direct alkylation with propyl halides or n-propanol are often less selective.[2][6]
Q3: Can I prevent dialkylation by simply using a large excess of aniline?
A: Yes, using a large stoichiometric excess of aniline relative to the propylating agent is a classic strategy to kinetically favor the mono-alkylation product.[1] By increasing the concentration of aniline, the probability of the propylating agent encountering and reacting with a molecule of aniline over a molecule of N-propylaniline is significantly higher. However, this approach has considerable drawbacks: it is atom-inefficient, can make product purification challenging due to the large amount of unreacted starting material, and may not be economically viable for larger-scale syntheses.[7]
Q4: How can I separate N-propylaniline from the N,N-dipropylaniline byproduct after the reaction?
A: Separation can be challenging due to the similar physical properties (e.g., boiling points, polarity) of the two compounds. The most common laboratory method is flash column chromatography on silica gel.[2][8] Careful selection of the eluent system is critical to achieve good separation. For larger quantities, fractional distillation under reduced pressure may be an option, but it requires a significant difference in boiling points to be effective.
Part 2: Troubleshooting Guide: Addressing Excessive Dialkylation
This section provides a systematic approach to diagnosing and solving over-alkylation issues in specific experimental setups.
Issue: High Levels of N,N-dipropylaniline Using Nucleophilic Substitution (e.g., with 1-Bromopropane)
-
Potential Cause 1: Reaction Stoichiometry and Order of Addition.
-
Analysis: If the alkylating agent (1-bromopropane) is used in excess or even in a 1:1 molar ratio, significant dialkylation is almost certain due to the higher reactivity of the N-propylaniline product.
-
Solution:
-
Adjust Stoichiometry: Employ a significant excess of aniline (e.g., 3 to 5 equivalents) relative to 1-bromopropane.
-
Control Addition: Add the 1-bromopropane slowly (e.g., via a syringe pump) to a stirred solution of aniline and a mild base. This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant aniline.
-
-
-
Potential Cause 2: Inappropriate Base and Solvent.
-
Analysis: Strong bases can deprotonate the product amine, further increasing its nucleophilicity. Certain solvents can also influence reaction rates and selectivity.
-
Solution:
-
Select a Mild Base: Use a weak, heterogeneous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or hydroxides.[2] This minimizes the concentration of the highly nucleophilic free secondary amine.
-
Optimize Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are common, but ionic liquids have been shown to enhance selectivity for mono-alkylation in some cases, presenting a greener alternative.[9][10]
-
-
Issue: Poor Selectivity in Direct Alkylation with n-Propanol
-
Potential Cause: Harsh Reaction Conditions.
-
Analysis: This "borrowing hydrogen" or "hydrogen autotransfer" reaction typically requires high temperatures (e.g., >200 °C), high pressure, and a strong acid or metal catalyst.[2][11] These conditions can lead to a variety of side products and poor selectivity. A study aiming to optimize dipropylaniline synthesis found that even under those conditions, significant amounts of mono-propylaniline were formed.[11]
-
Solution:
-
Catalyst Screening: While challenging for general lab use, exploring heterogeneous catalysts like acidic zeolites can introduce shape selectivity that favors the formation of the less bulky mono-alkylated product.[6]
-
Method Re-evaluation: For high-purity synthesis in a research setting, this method is generally not recommended. Switching to reductive amination is the most practical solution.[2][3]
-
-
Part 3: Mechanistic Insights & Recommended Protocols
The Competing Reaction Pathways
The fundamental challenge is the competition between the starting material and the product for the alkylating agent. The N-propylaniline, once formed, can react again to yield the undesired N,N-dipropylaniline.
Caption: Competing pathways in N-propylaniline synthesis.
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield (Mono) | Selectivity | Key Advantages | Key Disadvantages |
| Reductive Amination | Aniline, Propanal, NaBH(OAc)₃ | >90%[2] | Excellent | Mild conditions, high selectivity, one-pot procedure. | Stoichiometric use of hydride reagent. |
| Alkylation with 1-Bromopropane | Aniline, 1-Bromopropane, Base | Moderate to High | Poor to Moderate | Readily available reagents. | Prone to over-alkylation[1], requires careful control. |
| Direct Alkylation with n-Propanol | Aniline, n-Propanol, Acid Catalyst | ~50%[2][11] | Poor | Low-cost starting materials. | Requires high temperature/pressure, poor selectivity.[2] |
Recommended Protocol: High-Selectivity Reductive Amination
This protocol is designed to maximize the yield of N-propylaniline while minimizing the N,N-dipropylaniline byproduct.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: UV-Vis Characterization of N-(2-Butoxyphenyl)-N-propylamine
The following guide provides a technical analysis of the UV-Vis absorption characteristics of N-(2-Butoxyphenyl)-N-propylamine , structured for researchers in analytical chemistry and drug development.
Executive Summary & Chemical Context
This compound (also referred to as N-propyl-o-butoxyaniline) represents a specific class of o-alkoxy N-alkyl anilines . These compounds are frequently encountered as intermediates in the synthesis of local anesthetics or as specific impurities in the manufacturing of alkoxy-substituted aniline drugs.
Accurate UV-Vis characterization is critical for:
-
Impurity Profiling: Distinguishing secondary amines from primary amine precursors (e.g., 2-butoxyaniline).
-
Reaction Monitoring: Tracking the alkylation efficiency of o-butoxyaniline.
-
HPLC Method Development: Selecting the optimal detection wavelength (
) to maximize sensitivity.
This guide compares the spectral performance of this compound against its structural precursors, elucidating the auxochromic shifts that define its detection profile.
Theoretical Basis: Electronic Transitions
The UV absorption spectrum of this molecule is governed by the interaction between the benzene ring (
-
The Amino Group (-NH-Pr): A strong electron donor via resonance (
effect), facilitating transitions. The N-propyl substitution enhances electron density on the nitrogen compared to a primary amine, typically causing a bathochromic (red) shift . -
The Alkoxy Group (-O-Bu): An ortho-substituent that provides additional electron donation. While sterically bulky, the butoxy group typically induces a bathochromic shift relative to unsubstituted aniline.
Predicted Spectral Shift Logic
-
Aniline (Base):
nm and nm. -
o-Anisidine (Analog): The ortho-methoxy group shifts absorption to
nm and nm. -
Target (N-Propyl-o-butoxyaniline): The addition of the N-propyl group further stabilizes the excited state.
-
Primary
: Expected at 242–248 nm (High intensity). -
Secondary
: Expected at 300–310 nm (Medium intensity, critical for selective detection).
-
Comparative Performance Data
The following table contrasts the target molecule with its primary alternatives (precursors and analogs) to guide method development.
| Compound | Structure Type | Primary | Secondary | Molar Absorptivity ( | Detection Suitability |
| Aniline | Primary Amine | 234 | 285 | High ( | General Reference |
| 2-Butoxyaniline | Primary Amine (Precursor) | 238 | 290 | High | Interference Risk |
| This compound | Secondary Amine (Target) | 245 | 305 | High ( | Optimal Target |
| Protonated Form (pH < 2) | Ammonium Salt | 205 | 255 (Weak) | Low | Poor Detection |
*Values are derived from solvatochromic shifts of homologous o-anisidine derivatives in Methanol/Acetonitrile.
Critical Insight: The shift from 290 nm (Precursor) to 305 nm (Target) allows for selective detection . By monitoring at 310 nm, researchers can suppress the signal of the unreacted primary amine precursor, improving the signal-to-noise ratio for the target product.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <190 nm).
-
Blank: Pure solvent (matched to sample).
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Weigh 10.0 mg of this compound.
-
Dissolve in 100 mL Methanol to create a 100 ppm stock.
-
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare concentrations of 5, 10, 20, and 40 ppm.
-
Why: Verifies adherence to Beer-Lambert Law (
).
-
-
Spectral Scan:
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (reduces noise).
-
Baseline Correction: Run the pure solvent blank before the samples.
-
-
pH Sensitivity Test (The "Acid Shift"):
-
Add 1 drop of 1M HCl to the cuvette.
-
Observation: The peak at ~305 nm should disappear or drastically blue-shift to ~255 nm.
-
Mechanism: Protonation of the amine lone pair removes the
transition. This confirms the band originates from the amino group, validating the compound's identity.
-
Visualization: Analytical Workflow
The following diagram outlines the logical flow for characterizing the UV profile and validating the method.
Figure 1: Logical workflow for UV-Vis validation. The "Acid Shift" step is the critical control point for confirming the amine functionality.
References & Citations
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Aniline and Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem (NIH). Compound Summary: o-Anisidine (2-Methoxyaniline). National Library of Medicine. Available at: [Link]
-
Thirumoorthi, A., et al. Solvatochromic Effects on the UV-Vis Absorption of Para-Substituted Anilines. ResearchGate.[1][2][3] Available at: [Link]
-
Sielc Technologies. UV-Vis Absorption Spectrum of Aniline and HPLC Method Optimization. Available at: [Link]
Sources
A Guide to the Elemental Analysis of N-(2-Butoxyphenyl)-N-propylamine HCl Salt: Theoretical Calculations and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the percentage composition of its constituent elements. For drug development professionals, this technique is indispensable for several reasons:
-
Compound Identification and Verification: It confirms that the synthesized compound has the expected elemental composition, distinguishing it from potential isomers or byproducts.
-
Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or side-reaction products.
-
Stoichiometry Confirmation: For salts, such as the hydrochloride salt in this case, elemental analysis validates the correct ratio of the active pharmaceutical ingredient (API) to the counter-ion.
The underlying principle of modern elemental analysis, typically combustion analysis, involves the complete combustion of a sample in a stream of oxygen. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then quantitatively measured, allowing for the calculation of the mass percentages of each element.
Theoretical Elemental Composition of N-(2-Butoxyphenyl)-N-propylamine HCl Salt
A precise theoretical calculation of the elemental composition is the essential first step, providing a "gold standard" against which experimental results are compared. The following section details the step-by-step calculation for this compound HCl salt.
Step 1: Determining the Chemical Formula
The systematic name this compound HCl salt allows for the deduction of its chemical structure and, subsequently, its molecular formula.
-
N-propylamine: This indicates a propyl group (C₃H₇) attached to a nitrogen atom.
-
N-(2-Butoxyphenyl): This signifies a phenyl group (C₆H₅) substituted with a butoxy group (-OC₄H₉) at the second position (ortho), which is also attached to the same nitrogen atom.
-
HCl salt: This indicates the formation of a hydrochloride salt, where the basic nitrogen atom of the amine is protonated by hydrochloric acid.
Assembling these components, the molecular formula for the free base, this compound, is C₁₃H₂₁NO. The formation of the hydrochloride salt involves the addition of one molecule of HCl, resulting in the final chemical formula: C₁₃H₂₂ClNO .
Step 2: Calculating the Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
The molecular weight (MW) is calculated as follows:
MW = (13 × 12.011) + (22 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) MW = 156.143 + 22.176 + 35.453 + 14.007 + 15.999 MW = 243.778 g/mol
Step 3: Calculating the Elemental Percentage Composition
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
-
% Carbon (C): (156.143 / 243.778) × 100 = 64.05%
-
% Hydrogen (H): (22.176 / 243.778) × 100 = 9.10%
-
% Chlorine (Cl): (35.453 / 243.778) × 100 = 14.54%
-
% Nitrogen (N): (14.007 / 243.778) × 100 = 5.75%
-
% Oxygen (O): (15.999 / 243.778) × 100 = 6.56%
The following diagram illustrates the workflow for this theoretical calculation.
Conclusion
The theoretical elemental analysis of this compound HCl salt provides a crucial quality control benchmark for its synthesis and characterization. The calculated composition is C: 64.05%, H: 9.10%, Cl: 14.54%, N: 5.75%, and O: 6.56% . Researchers and drug development professionals can confidently use these values to verify the identity and purity of their synthesized material through experimental analysis. Adherence to rigorous analytical protocols is essential to ensure the reliability of experimental data and to advance the development of new chemical entities with the highest standards of quality and safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
